6-Fluoro-4-methoxyquinoline

Lipophilicity Drug-likeness Membrane permeability

c-Met inhibitor programs require the correct 4-methoxyquinoline regioisomer - using 2- or 8-methoxy variants risks altered reactivity and activity loss. 6-Fluoro-4-methoxyquinoline (CAS 61293-17-2) provides the validated scaffold for cabozantinib analog development. • ≥98% purity from multiple suppliers ensures supply chain redundancy • Lower boiling point (250°C) vs. regioisomers cuts distillation costs in scale-up • Fragment-suitable profile (MW 177.18, LogP 2.38) supports hit-to-lead screening

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
CAS No. 61293-17-2
Cat. No. B1591933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methoxyquinoline
CAS61293-17-2
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C=CC2=NC=C1)F
InChIInChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
InChIKeyWCJDENBNMSTOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methoxyquinoline Overview


6-Fluoro-4-methoxyquinoline (CAS 61293-17-2) is a heterocyclic aromatic compound belonging to the fluorinated quinoline class, with molecular formula C₁₀H₈FNO and molecular weight 177.18 g/mol . The compound features a fluorine atom at the quinoline 6-position and a methoxy group at the 4-position, a substitution pattern that modulates lipophilicity (calculated LogP = 2.3825), density (1.221 g/cm³), and boiling point (250 °C) . Fluorinated quinolines are recognized as privileged scaffolds in medicinal chemistry, with the 6-fluoro substitution enhancing metabolic stability and membrane permeability, while the 4-methoxy group provides a versatile handle for further derivatization [1].

Scaffold type

Fluorinated quinoline building block with privileged medicinal chemistry core

Derivatization

4-Methoxy group supports selective C-2 lithiation and nucleophilic displacement

Physicochemical fit

Moderate lipophilicity and 6-fluoro metabolic stability for fragment-based design

6-Fluoro-4-methoxyquinoline Regioisomer Specificity


Fluoro-methoxyquinoline regioisomers (2-, 4-, and 8-methoxy variants) share the identical molecular formula (C₁₀H₈FNO) and molecular weight, yet exhibit markedly different lipophilicity, boiling points, and electronic properties due to the position of the methoxy group [1]. These physicochemical divergences translate into distinct synthetic reactivity profiles: the 4-methoxy isomer enables selective lithiation and functionalization at the C-2 position, whereas the 2-methoxy isomer directs electrophilic substitution to different ring positions. Furthermore, the electronic interplay between the electron-withdrawing 6-fluoro group and the electron-donating 4-methoxy group creates a unique polarization pattern not replicated in other regioisomers, directly impacting binding affinity in kinase inhibitor scaffolds [2]. Substituting one regioisomer for another without rigorous validation risks altered reaction yields, unexpected by-products, and loss of biological activity in downstream applications.

Target 6-Fluoro-4-methoxyquinoline
Substitution risk Regioisomer substitution may shift synthetic reactivity and reaction yields
Property Distinct electronic polarization pattern
Substitution risk Different methoxy positions may alter target binding affinity in kinase scaffolds
Purity Consistent ≥98% from multiple vendors
Substitution risk 8-Methoxy isomer typically available at lower purity (97%), risking batch variability

6-Fluoro-4-methoxyquinoline vs Analogs


Lipophilicity vs Mono-Substituted Quinolines

The target compound 6-fluoro-4-methoxyquinoline exhibits a calculated LogP of 2.3825 . By comparison, the mono-substituted analog 4-methoxyquinoline has a LogP of 2.2434 [1], and 6-fluoroquinoline has a LogP of 2.235 [2]. The combined fluorine and methoxy substitution in the target compound yields a LogP increase of approximately 0.14 log units relative to the more lipophilic mono-substituted analog (4-methoxyquinoline), representing a ~6% increase in lipophilicity. This additive effect of fluorine on logP in quinoline systems is consistent with the known lipophilicity-enhancing property of aromatic fluorine substitution [3].

Lipophilicity vs Mono-Substituted Quinolines
Cross-study comparable
Target ΔLogP +0.14 vs 4-methoxyquinoline; ΔLogP +0.15 vs 6-fluoroquinoline
Reported additive lipophilicity effect of 6-fluoro substitution
May support membrane permeability screening context
Lipophilicity Drug-likeness Membrane permeability

Regioisomer Lipophilicity: 4-Methoxy vs 2- and 8-Methoxy

Among the three fluoro-methoxyquinoline regioisomers sharing the formula C₁₀H₈FNO, 6-fluoro-4-methoxyquinoline (target) and 6-fluoro-2-methoxyquinoline both exhibit calculated LogP values of 2.3825 [REFS-1, REFS-2]. In contrast, 6-fluoro-8-methoxyquinoline has a significantly lower calculated LogP of 1.97 . The 8-methoxy isomer is 0.41 log units less lipophilic than the 4-methoxy isomer, representing a ~37% lower partition coefficient. This demonstrates that methoxy group positioning on the quinoline ring dramatically alters lipophilicity, with the 4- and 2-positions conferring significantly higher logP than the sterically hindered 8-position.

Regioisomer Lipophilicity: 4-Methoxy vs 2- and 8-Methoxy
Cross-study comparable
4-Methoxy LogP identical to 2-methoxy; ΔLogP +0.41 vs 8-methoxy isomer
4- and 2-substitution retain higher lipophilicity than 8-position
Source data requires independent verification
Regioisomerism Lipophilicity Structure-Activity Relationship

Boiling Point: 4-Methoxy Regioisomer Purification Advantage

6-Fluoro-4-methoxyquinoline has a reported boiling point of 250 °C and density of 1.221 g/cm³ . The regioisomeric analogs 6-fluoro-2-methoxyquinoline (bp 259.4 °C, density 1.2 g/cm³) and 6-fluoro-8-methoxyquinoline (bp 269.2 °C, density 1.2 g/cm³) exhibit progressively higher boiling points. The 4-methoxy isomer boils 9.4 °C lower than the 2-methoxy analog and 19.2 °C lower than the 8-methoxy analog, despite all three sharing identical molecular mass. This indicates weaker intermolecular interactions (likely reduced dipole-dipole alignment) in the 4-methoxy substitution pattern, which can be exploited for more energy-efficient purification by distillation.

Boiling Point: 4-Methoxy Purification Advantage
Cross-study comparable
4-Methoxy bp 250 °C; -9.4 °C vs 2-methoxy; -19.2 °C vs 8-methoxy
Lower boiling point supports energy-efficient distillation
Process context; data to verify with lot-specific measurements
Boiling point Density Purification Process chemistry

Validated c-Met Kinase Inhibitor Scaffold

The 6-fluoro-4-alkoxyquinoline core, of which 6-fluoro-4-methoxyquinoline is the fundamental building block, has been employed as a key scaffold in the design of c-Met kinase inhibitors derived from cabozantinib. Systematic structure-activity relationship (SAR) studies have demonstrated that modifications at the quinoline 6-position (including fluorine substitution) directly modulate c-Met binding affinity [1]. The 4-methoxy group serves as a stable anchoring point that can be further elaborated through ether cleavage or nucleophilic aromatic substitution pathways, enabling rapid diversification at the quinoline 4-position. This scaffold is also represented in patents covering quinoline-based protein tyrosine kinase inhibitors targeting c-Met, EGFr, and erbB-2 [2]. No comparable validation has been reported for the 6-fluoro-8-methoxyquinoline regioisomer in the c-Met inhibitor context.

Validated c-Met Kinase Inhibitor Scaffold
Class-level inference
Core scaffold validated in cabozantinib-derived SAR studies
Precedent exists for c-Met kinase inhibitor design
8-Methoxy regioisomer lacks reported validation in this context
Kinase inhibitor c-Met Scaffold validation Drug discovery

Multi-Supplier High Purity Availability

6-Fluoro-4-methoxyquinoline is commercially supplied at high purity by multiple independent manufacturers: MolCore (NLT 98%) , Leyan (98%) , and Ningbo Jinuo Chemical (99%) . This cross-vendor consistency of ≥98% purity indicates mature synthetic protocols and robust quality control. In contrast, the 6-fluoro-8-methoxyquinoline regioisomer is typically offered at 97% minimum purity [1], suggesting less optimized production processes for the 8-methoxy isomer. Higher and more consistent purity reduces the need for in-house re-purification, minimizes batch-to-batch variability in downstream reactions, and supports GLP/GMP compliance in pharmaceutical intermediate applications.

Multi-Supplier High Purity Availability
Cross-study comparable
≥98% purity from 3+ vendors; broader supply base than 8-methoxy isomer
Reduces supply chain risk and purification cost
Commercially reported specifications; independent QC review advised
Purity Quality assurance Supply chain Reproducibility

6-Fluoro-4-methoxyquinoline Application Scenarios


c-Met Tyrosine Kinase Inhibitor Optimization

The validated 6-fluoro-4-alkoxyquinoline scaffold, with its established SAR in c-Met kinase inhibition [1], makes 6-fluoro-4-methoxyquinoline the preferred starting material for designing next-generation cabozantinib analogs. The 4-methoxy group provides a metabolically stable anchoring point for further derivatization via ether cleavage or nucleophilic displacement, while the 6-fluoro substitution maintains the lipophilicity required for target engagement (LogP 2.3825). The scaffold's precedent in c-Met inhibitor patents [2] reduces the risk of exploring an unvalidated chemotype, accelerating hit-to-lead timelines for oncology programs.

Distillation-Based Purification at Scale

The 4-methoxy isomer's lower boiling point (250 °C) relative to the 2-methoxy (259.4 °C) and 8-methoxy (269.2 °C) regioisomers makes it the energetically favorable choice for multi-kilogram campaigns where distillation is the primary purification method. The ~9–19 °C reduction in boiling point translates directly into lower heating costs and reduced thermal stress on the product, minimizing decomposition and improving overall yield in industrial settings.

Lipophilic Quinoline Fragment for Lead Generation

With a molecular weight of 177.18 Da and calculated LogP of 2.3825 – higher than both mono-substituted quinolines (4-methoxyquinoline LogP 2.2434; 6-fluoroquinoline LogP 2.235) – 6-fluoro-4-methoxyquinoline occupies an attractive physicochemical space for fragment-based screening. Its moderate lipophilicity supports passive membrane permeability while maintaining sufficient aqueous solubility for biochemical assay compatibility. The dual substitution pattern provides two distinct vectors (C-2 and C-7 positions) for fragment growing, enabling efficient exploration of chemical space around the quinoline core.

Multi-Vendor GMP Intermediate Supply

The availability of 6-fluoro-4-methoxyquinoline at ≥98% purity from at least three independent suppliers (MolCore, Leyan, Ningbo Jinuo) provides the supply chain redundancy essential for pharmaceutical intermediate procurement. For programs transitioning from discovery to preclinical development, this multi-vendor landscape enables competitive pricing, second-source qualification, and continuity of supply – advantages not consistently available for the 6-fluoro-8-methoxyquinoline regioisomer, which is typically offered at lower purity (97%) from fewer vendors.

Application
Selection Property
Validation Focus
c-Met kinase inhibitor design
Kinase inhibitor scaffold precedent
c-Met target engagement and SAR review
Distillation-based scale-up
Regioisomer boiling point context
Thermal stress and energy cost review
Fragment-based lead generation
Moderate lipophilicity and low molecular weight
Membrane permeability and solubility context
Multi-vendor GMP intermediate supply
High purity and supply chain redundancy
Second-source qualification and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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